3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid
Description
3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid is a complex organic compound that features a benzoyl group substituted with chlorine and fluorine atoms
Properties
IUPAC Name |
3-[[(4-chloro-2-fluorobenzoyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-11-4-5-12(13(17)7-11)14(19)18-8-9-2-1-3-10(6-9)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABUIBASGFWNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-fluorobenzoic acid, which is then reacted with aminomethylbenzoic acid under specific conditions to form the desired compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as liquid crystals.
Biological Studies: It may be used in biological research to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzoic acid: A precursor in the synthesis of 3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid.
2-Fluorobenzoic acid: Another related compound with similar structural features.
4-Chlorobenzotrifluoride: A compound with a similar chlorine substitution but different functional groups.
Uniqueness
3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
